molecular formula C11H9BrF4O B14066358 1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one

1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14066358
M. Wt: 313.09 g/mol
InChI Key: ZKMDBUMDGWMLNM-UHFFFAOYSA-N
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Description

1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromine atom and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,6-Bis(difluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and carbonyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The difluoromethyl groups can influence the compound’s reactivity and stability, as well as its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one: Lacks the halogen atom, making it less reactive in substitution reactions.

Uniqueness

1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of both difluoromethyl groups and a bromine atom, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[2,6-bis(difluoromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H9BrF4O/c1-5(17)9(12)8-6(10(13)14)3-2-4-7(8)11(15)16/h2-4,9-11H,1H3

InChI Key

ZKMDBUMDGWMLNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1C(F)F)C(F)F)Br

Origin of Product

United States

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